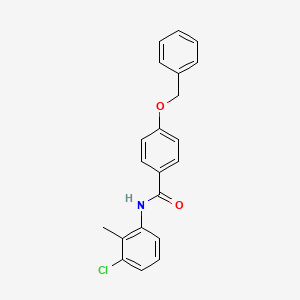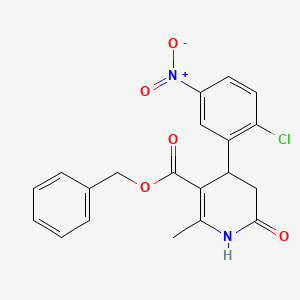
4-(benzyloxy)-N-(3-chloro-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)benzamide involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. The compound targets the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic properties. Studies have also shown that the compound has a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)benzamide in lab experiments include its low toxicity profile, potential therapeutic applications, and ease of synthesis. However, the limitations include the need for further studies to determine its efficacy and safety in human trials.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)benzamide. These include further studies to determine its efficacy and safety in human trials, exploring its potential as a treatment for other types of cancer, and investigating its mechanism of action in more detail. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its selectivity for cancer cells.
Synthesemethoden
The synthesis of 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)benzamide involves the reaction of 3-chloro-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with benzyl alcohol in the presence of a catalyst such as palladium on carbon to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, specifically breast cancer. Studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15-19(22)8-5-9-20(15)23-21(24)17-10-12-18(13-11-17)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIGAAOLJVDDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-hydroxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5086827.png)

![ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5086847.png)
![diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate](/img/structure/B5086848.png)

![ethyl 4-[4-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5086854.png)

![17-(4-fluorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086863.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5086911.png)
![1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5086921.png)